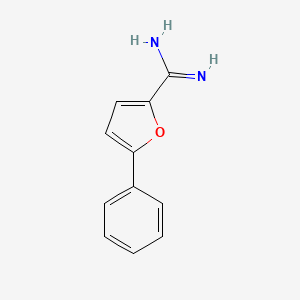

5-Phenylfuran-2-carboximidamide

Description

Structure

3D Structure

Properties

CAS No. |

88649-26-7 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-phenylfuran-2-carboximidamide |

InChI |

InChI=1S/C11H10N2O/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H3,12,13) |

InChI Key |

MRZLYBYFPDJBKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 5 Phenylfuran 2 Carboximidamide and Its Analogs

De Novo Synthesis of Amidine Scaffold

The formation of the amidine functional group is a cornerstone for the synthesis of 5-phenylfuran-2-carboximidamide. These methods typically begin with a suitable furan (B31954) precursor, most commonly 5-phenylfuran-2-carbonitrile, which is then converted to the target amidine.

Nitrile-Based Amidination Reactions

The most direct and widely employed route to amidines is the addition of nitrogen nucleophiles to a nitrile precursor. For the synthesis of this compound, this involves the reaction of 5-phenylfuran-2-carbonitrile with ammonia (B1221849) or an appropriate amine derivative. Various catalytic systems and reaction conditions have been developed to facilitate this transformation.

Lewis acids play a crucial role in activating the nitrile group towards nucleophilic attack. nih.govresearchgate.net By coordinating to the nitrogen atom of the nitrile, the Lewis acid increases the electrophilicity of the carbon atom, making it more susceptible to reaction with an amine. youtube.com Catalysts such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and various lanthanide salts have been effectively used for this purpose. mdpi.com For instance, the reaction of a nitrile with ammonia or an amine in the presence of a Lewis acid like ZrCl₄ can proceed under mild conditions to afford the corresponding amidine. nih.gov The catalytic cycle involves coordination of the nitrile to the metal center, nucleophilic attack by the amine, and subsequent proton transfer and catalyst regeneration. nih.gov This methodology is atom-economical and avoids the use of stoichiometric coupling reagents. nih.gov

Table 1: Representative Lewis Acid Catalysts in Amidine Synthesis

| Catalyst | Typical Substrates | Key Features |

|---|---|---|

| ZrCl₄ | Aromatic & Aliphatic Nitriles | Cost-efficient, low catalyst loading, high conversion. nih.gov |

| AlCl₃ | Aromatic Nitriles | Traditional catalyst, effective for unactivated nitriles. mdpi.com |

| Ytterbium Amides | Nitriles and Primary Amines | Good to excellent yields under solvent-free conditions. organic-chemistry.orgsemanticscholar.org |

Alkali metal amides, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), are powerful bases that can be used to generate highly nucleophilic species for amidine synthesis. wikipedia.org These strong bases can deprotonate primary or secondary amines, and the resulting metalated amine readily adds to the nitrile group. Alternatively, alkali metal amides themselves can act as the nitrogen source. wikipedia.orggoogle.com For example, sodium amide is synthesized from sodium metal and ammonia and can be used directly. wikipedia.org Another approach involves the reaction of esters with alkali metal amidoboranes (like NaNH₂BH₃), which serve as an efficient ammonia source for the synthesis of primary amides at room temperature, a process that can be conceptually extended to amidine synthesis from nitriles. researchgate.net These processes are often rapid and high-yielding but may require anhydrous conditions due to the moisture sensitivity of the reagents. researchgate.netgoogle.com

An alternative strategy for amidine synthesis from nitriles involves the formation of silylimine intermediates. thieme-connect.de This method can be particularly useful for constructing specific substitution patterns on the amidine nitrogen atoms. The process often involves the reaction of a nitrile with a silylating agent and a nitrogen source. While specific examples for this compound are not detailed in the literature, the general methodology provides a viable synthetic route. thieme-connect.de

Radical-Mediated Synthesis of Amidines

Recent advances in synthetic chemistry have introduced radical-mediated pathways for the formation of amidines. acs.orgnih.gov These methods often proceed under mild conditions and can tolerate a wider range of functional groups compared to traditional ionic pathways. One such approach involves the generation of amidinyl radicals from precursors like amidoximes. acs.orgrsc.org For instance, N-arylthiophene-2-carboxamidoximes can be reduced using UV-vis light to generate amidinyl radicals, which then lead to the formation of N-arylthiophene-2-carboxamidines without the need for a catalyst. acs.org This photolytic method avoids the harsh acidic or high-temperature conditions required in conventional reductions of amidoximes. acs.orggoogle.com Conceptually, a similar strategy could be applied starting from 5-phenylfuran-2-carboxamidoxime. Another radical approach involves the reductive synthesis of aminal radicals from an amidine or amidinium ion, which can then participate in C-C bond-forming reactions. nih.gov

Table 2: Comparison of Amidine Synthesis Methodologies

| Method | Precursor | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Lewis Acid Catalysis | Nitrile | Lewis acids (ZrCl₄, AlCl₃), Amine | Atom-economical, mild conditions. nih.govnih.gov |

| Alkali Metal Amide | Nitrile | NaNH₂, BuLi, Amine | High reactivity, rapid reactions. semanticscholar.orgwikipedia.org |

Derivatization and Post-Synthetic Modifications of this compound Core

Post-synthetic modification (PSM) is a powerful strategy for diversifying the structure and properties of a core molecule without altering the synthetic pathway to the core itself. rsc.orgresearchgate.net Once this compound is synthesized, its furan, phenyl, and amidine components offer multiple sites for further chemical transformation.

The derivatization of the furan ring or the pendant phenyl group can be achieved through various organic reactions. For example, electrophilic aromatic substitution reactions could introduce substituents onto the phenyl ring. The synthesis of various 5-phenylfuran-2-carbaldehyde derivatives, a close structural analog, has been reported through methods like palladium-catalyzed cross-coupling reactions, which could be adapted for modifying the phenyl ring of the target compound. researchgate.net

Furthermore, the furan-2-carboxamide moiety itself has been a subject of diversity-oriented synthesis. researchgate.netnih.govnih.gov These studies show that the amide nitrogen can be functionalized, for example, by reaction with activated carboxylic acids to form N-acyl derivatives. nih.gov Similarly, the amidine group of this compound could undergo N-alkylation or N-arylation. Palladium-catalyzed N-arylation has been successfully applied to both aryl and alkyl amidines using a range of aryl bromides and chlorides. organic-chemistry.org Such modifications allow for the fine-tuning of the molecule's steric and electronic properties.

The derivatization of nitrofuran metabolites, which share the furan core, has been accomplished using agents like 5-nitro-2-furaldehyde, demonstrating that the furan scaffold is amenable to various chemical transformations. researchgate.net These post-synthetic modifications are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies in various applications. rsc.org

Oxidative Rearrangements and Cyclization Reactions

The presence of the furan-2-carboximidamide core in this compound and its analogs allows for a range of oxidative rearrangement and cyclization reactions, providing pathways to diverse and complex heterocyclic structures.

Reactions with Hypervalent Iodine Reagents and Mechanistic Pathways

The oxidation of furan-2-carboximidamides, such as N-substituted derivatives of this compound, with hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (DAIB), is a key transformation. nih.gov The outcome of these reactions is highly dependent on the nature of the substituents on the amidine nitrogen atoms and the reaction conditions. nih.gov

The generally accepted mechanism for the oxidative rearrangement of furan-2-carboximidamides with hypervalent iodine reagents proceeds through several key steps. Initially, the hypervalent iodine reagent activates the amidine. This is followed by the formation of an imide intermediate. The nature of the leaving group from this intermediate is crucial in determining the reaction pathway. Good leaving groups favor a rearrangement process. nih.gov This rearrangement leads to the formation of a highly reactive carbodiimide (B86325) intermediate.

Formation of N-(2-Furyl)acetamide Derivatives via Rearrangement

A significant application of the oxidative rearrangement of furan-2-carboximidamides is the synthesis of N-(2-furyl)acetamide derivatives. These compounds are of interest but can be challenging to prepare from the corresponding highly unstable 2-aminofurans. nih.gov

The oxidative rearrangement of an N-acyl furan-2-carboximidamide with a hypervalent iodine reagent first yields an N¹-acyl-N¹-(2-furyl)urea through the carbodiimide intermediate. nih.gov Subsequent thermolysis of this urea (B33335) derivative leads to the formation of the corresponding 2-acylaminofuran, which is a stable N-(2-furyl)acetamide derivative. nih.gov For instance, the oxidation of N²-phenylfuran-2-carboximidamide with (diacetoxyiodo)benzene has been shown to produce N-(2-furyl)acetamide in good yield, demonstrating a practical route to this class of compounds. nih.gov

Role of Carbodiimide Intermediates in Product Diversification

The carbodiimide intermediate generated during the oxidative rearrangement of furan-2-carboximidamides is a versatile species that can lead to a variety of products. The reaction of this intermediate with other nucleophiles present in the reaction mixture allows for significant product diversification. nih.gov

For example, in the presence of the starting amidine, the carbodiimide intermediate can react to form a guanidine (B92328) derivative. This subsequent reaction highlights the role of the carbodiimide as a key branching point in the reaction pathway, enabling the synthesis of more complex molecular architectures. nih.gov The direct rearrangement of C,N-diarylamidines upon reaction with (diacetoxyiodo)benzene to products derived from a carbodiimide intermediate has been observed, contrasting with the formation of benzimidazoles when lead tetraacetate is used as the oxidant. nih.gov

Synthesis of Fused Heterocyclic Systems from Amidines

The reactivity of the in situ-generated carbodiimide intermediate from the oxidative rearrangement of furan-2-carboximidamides provides a pathway for the synthesis of fused heterocyclic systems. When the oxidation of benzo[b]furan-2-carboximidamide derivatives was investigated, in addition to the expected ureas, a new class of products, benzo nih.govmdpi.comfuro[2,3-d]pyrimidine derivatives, were isolated. nih.gov

The formation of these fused systems is proposed to occur through the reaction of the carbodiimide intermediate with the unreacted amidine precursor. This reaction forms a guanidine derivative which then undergoes cyclization to yield the benzo nih.govmdpi.comfuro[2,3-d]pyrimidine scaffold. nih.gov This methodology represents a valuable tool for the construction of complex, fused heterocyclic systems from relatively simple furan-2-carboximidamide precursors.

Functionalization of Furan and Phenyl Moieties

The furan and phenyl rings of this compound offer sites for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially interesting chemical and biological properties. A key precursor for many of these transformations is 5-phenylfuran-2-carbaldehyde.

Synthesis of Substituted 5-Phenylfuran-2-carbaldehyde and Related Derivatives

The synthesis of 5-phenylfuran-2-carbaldehyde and its substituted analogs can be achieved through various methods, with palladium-catalyzed cross-coupling reactions and Meerwein arylation being prominent examples.

The Meerwein arylation of furan-2-carbaldehyde with an appropriate diazonium salt provides a direct route to 5-aryl-furan-2-carbaldehydes. nih.gov This reaction is typically catalyzed by copper salts. nih.gov

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are also widely employed for the synthesis of these compounds. For instance, the coupling of a 5-halofuran-2-carbaldehyde with an arylboronic acid in the presence of a palladium catalyst and a base is an effective method for introducing the phenyl group at the 5-position of the furan ring. researchgate.net

The table below summarizes some of the synthetic methods used to prepare 5-phenylfuran-2-carbaldehyde and its derivatives.

| Coupling Partners | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Furaldehyde, Diazotized Aniline | CuCl₂ | 5-Phenylfuran-2-carbaldehyde | - | nih.gov |

| 5-Bromofuran-2-carbaldehyde, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenylfuran-2-carbaldehyde | High | researchgate.net |

| 5-Chlorofuran-2-carbaldehyde, Phenylboronic acid | Pd(OAc)₂, 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole | 5-Phenylfuran-2-carbaldehyde | >99 | researchgate.net |

| 5-Iodofuran-2-carbaldehyde, Phenylboronic acid | Pd catalyst, Membrane-installed microchannel device | 5-Phenylfuran-2-carbaldehyde | 99 | researchgate.net |

| Bromobenzene, Organozinc reagents | Pd(dppf)Cl₂ | 5-Phenylfuran-2-carbaldehyde | 71-77 | researchgate.net |

| 5-Bromofuran-2-carbaldehyde, Phenyl tributyl tin | 5% Pd(PPh)Cl | 5-Phenylfuran-2-carbaldehyde | 61 | researchgate.net |

These synthetic routes provide access to a variety of substituted 5-phenylfuran-2-carbaldehydes, which can then be converted to the corresponding 5-phenylfuran-2-carboximidamides for further chemical transformations.

Preparation of N'-Hydroxy Amidine Analogs

The synthesis of N'-hydroxy amidine analogs, specifically N'-hydroxy-5-phenylfuran-2-carboximidamide, involves a multi-step pathway that typically begins with the corresponding nitrile. A common and established method for the preparation of N'-hydroxyamidines (also known as amidoximes) is the reaction of a nitrile with hydroxylamine (B1172632). This reaction is a cornerstone in medicinal chemistry for accessing this particular functional group.

A plausible synthetic route commences with the arylation of a furan derivative. The synthesis of the precursor 5-arylfuran-2-carbaldehyde can be achieved through the Meerwein arylation, which involves the reaction of an aromatic diazonium salt with furfural. pensoft.netsci-hub.seresearchgate.net This aldehyde is then converted to the corresponding oxime, which can be subsequently dehydrated to yield the 5-phenylfuran-2-carbonitrile intermediate.

The final and crucial step is the addition of hydroxylamine to the nitrile. The reaction between various nitriles and hydroxylamine to selectively yield amidoximes has been studied, and while it can sometimes produce amide by-products, the conditions can be optimized to favor the desired N'-hydroxyamidine. researchgate.net For instance, reacting the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate or in a suitable solvent system facilitates the formation of the N'-hydroxyamidine group.

Synthetic Pathway to N'-Hydroxy-5-phenylfuran-2-carboximidamide

(1) Conversion of aldehyde to nitrile (e.g., via oxime formation and dehydration). (2) Reaction with hydroxylamine.

Table 1: Key Intermediates and Product in the Synthesis of N'-Hydroxy-5-phenylfuran-2-carboximidamide

| Compound Name | Molecular Formula | Role in Synthesis |

| 5-Phenylfuran-2-carbaldehyde | C₁₁H₈O₂ | Precursor |

| 5-Phenylfuran-2-carbonitrile | C₁₁H₇NO | Intermediate |

| N'-Hydroxy-5-phenylfuran-2-carboximidamide | C₁₁H₁₀N₂O₂ | Final Product |

Scaffold Diversity via Arylfuran and Thiadiazole Linkages

Expanding the chemical diversity of the this compound scaffold can be achieved by introducing different aryl groups at the 5-position of the furan ring and by incorporating other heterocyclic systems, such as thiadiazoles.

Arylfuran Analogs:

The synthesis of various 5-arylfuran-2-carboxamide analogs often utilizes the Meerwein arylation reaction as a key step. sci-hub.se This reaction allows for the introduction of a range of substituted phenyl groups onto the furan ring, starting from commercially available substituted anilines. sci-hub.se The anilines are first converted to their corresponding diazonium salts, which then react with a furan substrate like furan-2-carboxylic acid to yield 5-aryl-2-furoic acids. pensoft.netsci-hub.se

These 5-aryl-2-furoic acids can then be converted to the corresponding acyl chlorides, typically using thionyl chloride. sci-hub.se The resulting acyl chlorides are reactive intermediates that can be readily coupled with various amines or ammonia to produce a library of N-substituted or unsubstituted 5-arylfuran-2-carboxamides, the direct precursors to the target carboximidamides.

Table 2: Examples of Synthesized 5-Aryl-2-furoic Acid Intermediates

| Starting Aniline | Resulting 5-Aryl-2-furoic Acid |

| Aniline | 5-Phenyl-2-furoic acid |

| 4-Fluoroaniline | 5-(4-Fluorophenyl)-2-furoic acid |

| 4-Chloroaniline | 5-(4-Chlorophenyl)-2-furoic acid |

| 4-Methylaniline | 5-(p-Tolyl)-2-furoic acid |

Thiadiazole Linkages:

The incorporation of a 1,3,4-thiadiazole (B1197879) ring represents another important strategy for scaffold diversification. A common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.govjocpr.com To link a thiadiazole to the furan ring at the 2-position, one can start with furan-2-carboxylic acid.

The furan-2-carboxylic acid is first reacted with thiosemicarbazide in the presence of a strong acid, such as concentrated sulfuric acid or phosphorus oxychloride, which acts as a dehydrating agent to facilitate the cyclization into 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole. jocpr.com This intermediate, possessing a reactive amino group, can then be further functionalized. For instance, it can be diazotized and substituted, or it can be reacted with various aldehydes to form Schiff bases, leading to a wide array of derivatives. nih.govjocpr.com Alternatively, diacylhydrazines can be synthesized from 5-substituted phenyl-2-furoic chlorides and subsequently cyclized using reagents like Lawesson's reagent to form the 1,3,4-thiadiazole ring.

Table 3: Examples of Thiadiazole-Linked Furan Derivatives

| Furan Precursor | Thiadiazole Product | Synthetic Note |

| Furan-2-carboxylic acid | 2-Amino-5-(furan-2-yl)-1,3,4-thiadiazole | Cyclization with thiosemicarbazide. jocpr.com |

| 5-Phenyl-2-furoic acid chloride | 2-Aryl-5-(5-phenylfuran-2-yl)-1,3,4-thiadiazole | Via diacylhydrazine intermediate and cyclization. |

Mechanistic Studies of Chemical Reactions Involving 5 Phenylfuran 2 Carboximidamide

Rearrangement Mechanisms in Amidine Chemistry

Amidine moieties are versatile functional groups known to participate in a variety of rearrangement reactions. Understanding these mechanistic pathways is crucial for predicting product formation and designing synthetic strategies.

Hofmann-Type Rearrangements and Analogous Transformations

The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one fewer carbon atom. masterorganicchemistry.comyoutube.com This transformation proceeds through a key isocyanate intermediate, which is formed via the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of a leaving group from the nitrogen. masterorganicchemistry.comyoutube.com

Key Features of Hofmann-Type Rearrangements:

| Feature | Description |

| Starting Material | Primary Amide (in classic Hofmann) or analogous amidine derivative. |

| Key Intermediate | Isocyanate or a related species like a carbodiimide (B86325). masterorganicchemistry.comncl.ac.uk |

| Core Mechanistic Step | 1,2-migration of an alkyl or aryl group to an electron-deficient nitrogen. |

| Product | Primary amine (from amide) or a rearranged urea (B33335) derivative (from amidine). youtube.comncl.ac.uk |

Concerted vs. Stepwise Mechanistic Pathways

A fundamental question in any rearrangement reaction is whether the bond-breaking and bond-forming events occur in a single, coordinated step (concerted) or through a sequence of discrete steps involving intermediates (stepwise). differencebetween.compsiberg.com In a concerted mechanism, all changes happen simultaneously, passing through a single transition state. quora.com A stepwise reaction, in contrast, involves the formation of one or more reactive intermediates. differencebetween.comucla.edu

Cycloaddition Processes and Pericyclic Reactions

The furan (B31954) ring, with its diene character, is a versatile participant in cycloaddition reactions, particularly the Diels-Alder reaction. youtube.comnih.gov These reactions are powerful tools for the construction of complex cyclic systems.

Intramolecular Diels-Alder Cycloadditions of Furan-Containing Systems

The intramolecular Diels-Alder reaction of furan (IMDAF) is a powerful method for synthesizing complex polycyclic structures. youtube.comrsc.org In this reaction, the furan ring acts as the diene, and a tethered dienophile undergoes a [4+2] cycloaddition. The feasibility and outcome of these reactions are influenced by factors such as the nature of the substituents on the furan and the dienophile, as well as the length and flexibility of the tether connecting them. rsc.orgduke.edu While furan itself can be a reluctant diene due to its aromatic character, connecting the dienophile intramolecularly increases the effective concentration and can facilitate the reaction. youtube.com

For a molecule like 5-Phenylfuran-2-carboximidamide, the amidine group itself is not a typical dienophile. However, if the amidine were to be modified to contain a dienophilic moiety, an intramolecular Diels-Alder reaction could be envisioned. The phenyl group at the 5-position would likely influence the stereoselectivity of the cycloaddition.

Formal [4+1] and [4+2] Cycloaddition Pathways

The Diels-Alder reaction is the quintessential [4+2] cycloaddition, where a 4π-electron system (the diene) reacts with a 2π-electron system (the dienophile). nih.govresearchgate.net Furans are well-known to participate in these reactions, both intermolecularly and intramolecularly. acs.orgnih.gov The reactivity of the furan ring in Diels-Alder reactions is sensitive to electronic effects; electron-donating groups on the furan generally enhance reactivity, while electron-withdrawing groups can deactivate the diene. nih.govrsc.org The phenyl group at the 5-position of the target molecule could potentially modulate this reactivity.

Beyond the classic [4+2] cycloaddition, furans can also participate in other formal cycloaddition pathways, such as [3+4] cycloadditions with vinyl carbenoids. emory.edu While less common, the possibility of such reactions with appropriately generated reactive species should not be discounted. The specific functional groups present in the reaction partners would dictate the feasibility and regioselectivity of these cycloadditions.

Types of Cycloaddition Reactions Involving Furans:

| Reaction Type | Description | Key Interacting Orbitals |

| [4+2] Diels-Alder | A 4π diene reacts with a 2π dienophile. nih.govresearchgate.net | HOMO(diene) - LUMO(dienophile) or LUMO(diene) - HOMO(dienophile) nih.gov |

| [3+4] Cycloaddition | A three-atom component reacts with a four-atom component. emory.edu | Varies with the nature of the reactive species. |

Intermediates and Transition States in Reaction Mechanisms

The transient species that are formed and consumed during a chemical reaction, known as intermediates and transition states, are central to understanding reaction mechanisms. While transition states represent the highest energy point along a reaction coordinate, intermediates are local energy minima.

In the context of the reactions of this compound, several key intermediates can be postulated. In the Hofmann-type rearrangement, the N-bromoamidine and the subsequent carbodiimide are crucial intermediates. ncl.ac.uk The stability of these intermediates will significantly impact the reaction's progress.

For cycloaddition reactions, the transition state geometry dictates the stereochemical outcome. In Diels-Alder reactions of furans, both endo and exo transition states are possible, leading to different stereoisomers. youtube.com The preference for one over the other is often governed by a combination of steric and electronic factors. nih.gov Computational studies are often employed to model these transition states and predict the major product. rsc.org

The phenyl substituent on the furan ring in this compound would play a significant role in stabilizing or destabilizing any charged intermediates or transition states through resonance and inductive effects. This, in turn, would influence the regioselectivity and stereoselectivity of the reactions.

Elucidation of Carbodiimide Intermediates

While direct evidence for the formation of carbodiimide intermediates from this compound is not extensively detailed in the provided search results, the study of related reactions suggests their potential role. Carbodiimides are often implicated as transient species in dehydration reactions of amidoximes and related compounds. The elucidation of such intermediates typically involves trapping experiments or spectroscopic analysis to detect their fleeting existence. Future research may focus on employing techniques like in-situ infrared spectroscopy or the use of specific trapping agents to confirm the presence and reactivity of carbodiimide intermediates in reactions starting with this compound.

Characterization of Oxa-Bridged Cycloadducts

The formation and characterization of oxa-bridged cycloadducts from furan-containing compounds is a significant area of research, often involving Diels-Alder reactions. Although specific studies detailing the direct formation of oxa-bridged cycloadducts from this compound were not found, the principles of such reactions are well-established. The furan ring can act as a diene in [4+2] cycloadditions with various dienophiles. The resulting oxa-bridged structures are stereochemically rich and can serve as precursors to a variety of complex molecules. Characterization of these adducts typically relies on a combination of spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography to unequivocally determine their three-dimensional structure.

Radical Intermediates in Photochemical Transformations

Photochemical transformations offer a powerful tool for generating reactive radical intermediates. In the context of related furan derivatives, electron spin resonance (ESR) tests have been used to prove the involvement of radical species. For instance, in the oxidation of 2,5-bis(hydroxymethyl)furan, ESR studies confirmed the active species to be a superoxide (B77818) radical. mdpi.com It is plausible that photochemical reactions involving this compound could also proceed through radical intermediates. The phenyl and furan rings are both susceptible to photochemical excitation, potentially leading to homolytic bond cleavage or electron transfer processes that generate radical species. The specific nature of these intermediates would depend on the reaction conditions, including the wavelength of light used and the presence of photosensitizers or radical initiators.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Phenylfuran 2 Carboximidamide Analogs

Impact of Substituent Variation on Biological Activity

The nature and position of substituents on the 5-phenylfuran-2-carboximidamide scaffold can profoundly influence its interaction with biological targets.

The electronic properties and size of substituents on the phenyl ring play a critical role in modulating biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the entire molecule, affecting its ability to form key interactions with a biological target. For instance, in related furan (B31954) derivatives, the inductive effect of electron-donating substituents can compete with steric effects, influencing reaction rates and potentially biological activity. mdpi.com

Similarly, the steric bulk of a substituent can either enhance or hinder the binding of the molecule to a receptor. A larger substituent may provide additional van der Waals interactions, leading to increased affinity, or it could cause steric clashes that prevent optimal binding. In studies of related benzofuran (B130515) derivatives, the presence of halogen atoms, which are hydrophobic and can act as electron-donating groups, has been shown to be beneficial for cytotoxic properties. nih.gov

Table 1: Hypothetical Impact of Phenyl Ring Substituents on the Biological Activity of this compound Analogs

| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Activity |

|---|---|---|---|

| 4-Methoxy | Electron-donating | Moderate | May enhance activity through favorable electronic interactions. |

| 4-Nitro | Electron-withdrawing | Moderate | Could decrease or increase activity depending on the target's electronic requirements. |

| 4-Chloro | Electron-withdrawing (inductive), Electron-donating (resonance) | Small | Often enhances activity due to favorable hydrophobic and electronic properties. |

Heterocyclic Core Modifications and Bioactivity Profile

Alterations to the central furan ring of this compound can lead to significant changes in its physicochemical properties and biological activity.

Furan, thiophene (B33073), and pyridine (B92270) are common bioisosteres, meaning they have similar physicochemical properties and can often be interchanged in a molecule to improve its activity or pharmacokinetic profile. researchgate.net The choice of the heterocyclic core can influence factors such as metabolic stability, lipophilicity, and the ability to form hydrogen bonds. For example, the replacement of a furan ring with a thiophene ring has been explored in various bioactive compounds, with the sulfur atom in thiophene potentially offering different interactions compared to the oxygen atom in furan. nih.govresearchgate.net Pyridine, with its nitrogen atom, introduces a hydrogen bond acceptor and can significantly alter the basicity of the molecule. researchgate.net

Table 2: Comparison of Furan, Thiophene, and Pyridine as Core Structures

| Heterocycle | Key Features | Potential Impact on Bioactivity |

|---|---|---|

| Furan | Oxygen heteroatom, aromatic | The oxygen can act as a hydrogen bond acceptor. |

| Thiophene | Sulfur heteroatom, aromatic | The larger sulfur atom can lead to different steric and electronic properties compared to furan. |

| Pyridine | Nitrogen heteroatom, aromatic, basic | The nitrogen atom can act as a hydrogen bond acceptor and a base, potentially forming ionic interactions. |

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional shape of this compound and its analogs is a critical determinant of their biological activity.

The generation of low-energy conformers is a key aspect in understanding how a molecule can interact with a biological target. sciforum.net The relative orientation of the phenyl ring and the furan ring, as well as the conformation of the carboximidamide group, can significantly impact the molecule's ability to fit into a binding pocket. Computational methods, such as molecular mechanics and ab initio calculations, are often employed to study the conformational space of flexible molecules. sciforum.net For instance, in related heterocyclic systems, it has been shown that the lowest energy conformer is not always the one that is biologically active. sciforum.net

Furthermore, the introduction of chiral centers into the molecule, for example through substitution on the carboximidamide nitrogen or on an alkyl chain attached to the scaffold, would result in stereoisomers. These stereoisomers can exhibit different biological activities due to their distinct spatial arrangements, which can lead to differential interactions with a chiral biological target. The study of the conformational preferences and the stereochemical contributions is therefore essential for the rational design of potent and selective this compound analogs. researchgate.net

Computational and Theoretical Chemistry Applied to 5 Phenylfuran 2 Carboximidamide Systems

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical methods are fundamental to elucidating the intrinsic properties of a molecule, governed by its electronic structure. These calculations provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Ab initio and, more commonly, Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. researchgate.net DFT, particularly with functionals like B3LYP, has become a standard for balancing computational cost and accuracy in predicting the properties of organic molecules. researchgate.netncsu.edu For 5-Phenylfuran-2-carboximidamide, a DFT calculation would begin with geometry optimization to find the lowest energy conformation. This process determines key structural parameters.

Based on crystallographic data from analogous structures like N-(2-nitrophenyl)furan-2-carboxamide, the central furan-carboxamide fragment is expected to be nearly planar to maximize conjugation, with the phenyl and carboximidamide groups exhibiting some torsional rotation. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Note: These values are illustrative and based on typical parameters from DFT calculations on related furan (B31954) and aromatic amide structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (in Phenyl Ring) | ~1.39 Å |

| Bond Length | C-C (Phenyl-Furan Link) | ~1.46 Å |

| Bond Length | C=C (in Furan Ring) | ~1.35 Å |

| Bond Length | C-O (in Furan Ring) | ~1.37 Å |

| Bond Length | C-C (Furan-Carboximidamide) | ~1.45 Å |

| Bond Length | C=N (Imidamide) | ~1.28 Å |

| Bond Length | C-N (Imidamide) | ~1.34 Å |

Beyond geometry, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. wisdomlib.org Studies on other phenol (B47542) derivatives have shown a strong correlation between quantum chemical parameters like HOMO-LUMO energy and biological activity. wisdomlib.org

Table 2: Predicted Electronic Properties of this compound Note: These values are representative examples based on DFT studies of similar aromatic and heterocyclic systems.

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Determines susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Determines susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of kinetic stability and chemical reactivity. nih.gov |

| Ionization Potential | Energy required to remove an electron. | Influences charge transfer interactions. |

| Electron Affinity | Energy released when an electron is added. | Influences charge transfer interactions. |

The electronic properties calculated via DFT directly inform predictions of chemical reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. ncsu.edu For this compound, the MEP would likely show regions of negative potential (red/yellow) concentrated around the electronegative nitrogen atoms of the carboximidamide group and the furan oxygen, identifying these as likely sites for electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) would be expected around the amide and phenyl protons.

The distribution of the HOMO and LUMO orbitals further refines this prediction. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites most prone to attack by electrophiles. Conversely, the LUMO is found on electron-deficient regions, which are susceptible to nucleophilic attack. In studies of similar furan-containing compounds, the HOMO and LUMO are often distributed across the conjugated system, suggesting that reactivity can be modulated by substituents on either the phenyl or furan ring. nih.gov This analysis is critical for predicting the outcomes of chemical reactions and understanding metabolic pathways. For instance, oxidative rearrangement reactions of furan-2-carboximidamides have been shown to proceed via intermediates whose formation can be rationalized by molecular orbital calculations. ncl.ac.uk

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is central to structure-based drug design, providing hypotheses about how a molecule might exert a biological effect.

Given the prevalence of the phenylfuran scaffold in biologically active compounds, this compound could be docked into various known drug targets. P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer, is a well-studied target for which numerous 5-phenylfuran derivatives have been designed as inhibitors. nih.govbohrium.coma-z.lu

A hypothetical docking simulation of this compound into the P-gp binding site would likely predict a specific binding pose stabilized by several key interactions. The carboximidamide group is an excellent candidate for forming strong hydrogen bonds with polar residues like glutamine or asparagine in the active site. researchgate.netbohrium.com The phenyl ring would likely engage in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine or phenylalanine, while the furan ring could form additional hydrogen bonds or hydrophobic contacts. The docking score, an estimation of binding affinity, would quantify the favorability of this interaction.

Table 3: Plausible Binding Interactions of this compound with P-glycoprotein (P-gp) Active Site Note: This table is a hypothetical representation based on published docking studies of 5-phenylfuran inhibitors of P-gp. researchgate.netbohrium.com

| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residue(s) in P-gp |

|---|---|---|

| Phenyl Ring | Hydrophobic / π-π Stacking | Tyr307, Phe336, Phe983 |

| Furan Ring | Hydrophobic / π-Alkyl | Ile340, Leu339 |

| Carboximidamide N-H | Hydrogen Bond Donor | Gln725, Asn721 |

Another relevant target could be VEGFR-2, a kinase involved in angiogenesis. Furan-carboxamide derivatives have been reported as potent inhibitors of VEGFR-2. nih.gov Docking into its ATP-binding pocket would help predict whether the compound could adopt a conformation necessary for inhibitory activity.

A crucial aspect of drug development is ensuring a compound acts selectively on its intended target to minimize off-target effects. Computationally, selectivity can be profiled by docking the ligand against a panel of related proteins. For example, if this compound were being investigated as a kinase inhibitor, it would be docked against a panel of different kinases. By comparing the binding scores and interaction patterns across the panel, one could predict its selectivity profile. A compound that shows a significantly better docking score for one kinase over others is predicted to be more selective. While no specific selectivity profile for this compound is published, the methodology is a standard part of computational drug discovery. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of a ligand in a protein's binding site, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein. researchgate.net

An MD simulation of the this compound-protein complex would typically run for hundreds of nanoseconds. Key metrics are analyzed to understand the dynamic behavior:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone are monitored over time. A stable, low-fluctuation RMSD value indicates that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein or ligand are most flexible. High RMSF in certain protein loops near the binding site might indicate an induced-fit mechanism.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time lend strong support to the predicted binding mode.

For example, MD simulations performed on other furan-carboxamide derivatives have been used to confirm the stability of docking poses and calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov Such a simulation would be a critical step in validating the potential of this compound as a ligand for any proposed biological target.

Cheminformatics and Virtual Screening Applications in Compound Design

Cheminformatics provides the tools to manage, analyze, and model large datasets of chemical information, which is invaluable in modern drug discovery. youtube.com The furan scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous bioactive natural and synthetic products. researchgate.net

Virtual screening is a key application of cheminformatics where large libraries of compounds are computationally evaluated for their potential to bind to a drug target. This approach allows for the rapid identification of promising hit compounds for further experimental testing. If one were to design new compounds based on the this compound scaffold, virtual screening could be employed to explore modifications that enhance binding affinity and selectivity.

For example, a virtual library could be created by systematically modifying the phenyl ring with different substituents or by altering the carboximidamide group. These virtual compounds would then be "docked" into the active site of a target receptor, and their binding energies and interaction patterns would be calculated. Studies on furan-1,3,4-oxadiazole derivatives have successfully used this approach to identify potent inhibitors of human tyrosinase. dntb.gov.uamdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another cheminformatics tool that can be applied. nih.gov By correlating structural features of a series of furan derivatives with their biological activity, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. The development of such models relies on the systematic analysis of molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules.

Table 2: Illustrative Cheminformatics Profile for a Hypothetical this compound Derivative Library

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Risk |

| PF-001 | Parent (this compound) | -7.5 | Low |

| PF-002 | 4'-chloro on phenyl ring | -8.2 | Low |

| PF-003 | 4'-methoxy on phenyl ring | -7.8 | Low |

| PF-004 | 3'-nitro on phenyl ring | -8.5 | Medium |

This table is illustrative, demonstrating how cheminformatics tools can be used to prioritize compounds in a virtual library. ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Binding affinities are hypothetical values.

Biological Activity and Molecular Mechanisms of Action for 5 Phenylfuran 2 Carboximidamide and Its Analogs

Antimicrobial Potency and Spectrum

Antibacterial Efficacy and Mechanistic Characterization

Derivatives of 5-Phenylfuran-2-carboximidamide have shown notable antibacterial properties. For instance, a series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide analogs were synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net Among these, compounds 7a, 7b, and 7g demonstrated the most significant activity against Escherichia coli and Salmonella typhimurium. researchgate.net The core structure, which combines furan (B31954) and pyrazole (B372694) scaffolds, is designed to mimic the action of drugs like Nitrofurantoin (B1679001)®, a known treatment for urinary tract infections. ekb.egresearchgate.net

Further studies on related furan derivatives have shed light on their mechanisms of action. A thiophenyl-pyrimidine derivative, F20, exhibited potent bactericidal activity, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov The primary mode of action for F20 is the inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.gov This inhibition disrupts FtsZ polymerization and GTPase activity, ultimately leading to impaired cell division and bacterial cell death. nih.gov This targeted mechanism is a promising avenue for developing new antibiotics that can combat drug-resistant bacteria. nih.gov

Similarly, other furan-containing compounds have been investigated for their antibacterial potential. For example, derivatives of 5-thiomethylfuran-2-carboxylic acid have been synthesized and their antibacterial properties studied. researchgate.net The research into these compounds underscores the versatility of the furan scaffold in developing new antibacterial agents.

Below is a table summarizing the antibacterial activity of selected furan derivatives:

| Compound/Analog | Target Bacteria | Activity | Reference |

| N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide (7a, 7b, 7g) | Escherichia coli, Salmonella typhimurium | High | researchgate.net |

| Thiophenyl-pyrimidine derivative (F20) | Gram-positive bacteria (including MRSA and VREF) | Strong, bactericidal | nih.gov |

Antiviral and Antifungal Investigations

The therapeutic potential of furan-based compounds extends to antiviral and antifungal applications. While specific studies on the antiviral activity of this compound are not extensively detailed in the provided results, the broader class of furan derivatives has shown promise. For instance, natural products containing furan-like structures have demonstrated inhibitory effects against various viruses. nih.gov

In the realm of antifungal research, nitrofuran derivatives have been synthesized and tested against a wide range of fungal species. mdpi.com These compounds have shown inhibitory activity with both fungicidal and fungistatic profiles. mdpi.com For example, certain nitrofuran derivatives displayed potent activity against Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton rubrum, Trichophyton mentagrophytes, Candida species, and Cryptococcus neoformans. mdpi.com Another study on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives, which can be considered structural analogs, revealed significant antifungal activity against various fungal strains, including Candida albicans and Cryptococcus neoformans. nih.gov

The following table highlights the antifungal activity of some furan and related derivatives:

| Compound/Analog | Target Fungi | Activity | Reference |

| Nitrofuran derivatives | H. capsulatum, P. brasiliensis, T. rubrum, T. mentagrophytes, Candida spp., C. neoformans | Inhibitory, fungicidal, fungistatic | mdpi.com |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Cryptococcus neoformans | High | nih.gov |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5d, 5e) | Candida albicans, Candida spp. | High | nih.gov |

Antiprotozoal and Antiparasitic Activities

The structural motif of this compound is also relevant in the context of antiprotozoal and antiparasitic drug discovery. Diloxanide furoate, an anti-protozoal drug used to treat Entamoeba histolytica, contains a furan-2-carboxylate (B1237412) moiety. researchgate.net This highlights the potential of the furan ring in targeting protozoal parasites.

Furthermore, research into other heterocyclic compounds with structural similarities has revealed significant antiparasitic properties. For example, a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives were synthesized and showed excellent activity against Leishmania major parasites. nih.gov Specifically, a 3-fluorophenyl substituted derivative was highly active against both promastigotes and amastigotes in the nanomolar concentration range. nih.gov Another derivative exhibited high activity and selectivity for Toxoplasma gondii. nih.gov Cyclic peroxides isolated from marine sponges, which sometimes feature structures reminiscent of substituted furans, have also demonstrated antifungal and antiparasitic activity against organisms like Saccharomyces cerevisiae, Penicillium atrounenetum, Candida albicans, and Trypanosoma brucei. nih.gov

Cellular and Molecular Targets of Antimicrobial Action (e.g., DNA Binding, Membrane Disruption, Enzyme Inhibition)

The antimicrobial effects of this compound and its analogs are rooted in their interactions with various cellular and molecular targets. A primary mechanism observed is the inhibition of essential enzymes. As previously mentioned, the antibacterial action of the thiophenyl-pyrimidine derivative F20 is attributed to its ability to inhibit FtsZ polymerization and GTPase activity. nih.gov This compound likely binds to the GTP binding site of FtsZ, disrupting its function and ultimately leading to the cessation of bacterial cell division. nih.gov

In addition to enzyme inhibition, disruption of the bacterial cell membrane is another potential mechanism. Some antibacterial derivatives have been shown to disrupt bacterial cell membranes, contributing to their bactericidal effects. researchgate.net Furthermore, the structural similarity of some furan derivatives to nitrofurantoin suggests a potential for DNA damage as a mode of action, as nitrofurans are known to be reduced by bacterial nitroreductases to reactive intermediates that can damage DNA and other macromolecules.

Enzyme Inhibition and Modulatory Effects

Inhibition of Specific Amidine-Targeting Enzymes

The carboximidamide (amidine) group present in this compound is a key structural feature that can target specific enzymes. Amidine-containing compounds are known to be inhibitors of various enzymes, including proteases and synthetases.

Research into inhibitors of N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) synthetase, an enzyme unique to the de novo purine (B94841) biosynthesis pathway in microbes, has identified compounds that could serve as leads for novel antimicrobial agents. nih.gov While the specific compounds identified in one high-throughput screening study were not furan derivatives, the study highlights the potential of targeting such enzymes. nih.gov One of the identified inhibitors was found to be competitive with the substrate AIR, indicating a direct interaction with the enzyme's active site. nih.gov

The development of compounds that selectively inhibit microbial enzymes over their human counterparts is a crucial strategy in antimicrobial drug discovery. The unique presence of N5-CAIR synthetase in microbes makes it an attractive target for developing selective inhibitors. nih.gov

Modulation of Key Metabolic Pathways

Currently, there is limited information available in the public domain detailing the specific modulation of key metabolic pathways by this compound or its direct analogs. While the broader class of furan-containing compounds is known for diverse biological activities, their explicit impact on central metabolic routes such as glycolysis, the citric acid cycle, or lipid metabolism has not been extensively characterized. Further research is required to elucidate any potential roles in this area.

Inhibition of Protein Function through Direct Binding

The ability of small molecules to directly bind to and inhibit the function of specific proteins is a cornerstone of modern pharmacology. While direct evidence for this compound is emerging for some targets, the activity for others is inferred from the study of analogous compounds or is an area of active investigation.

RNF5 E3 ligase: The RING finger protein 5 (RNF5) is an E3 ubiquitin ligase anchored to the endoplasmic reticulum (ER) that plays a crucial role in protein quality control, a process known as ER-associated degradation (ERAD). nih.gov RNF5 has been implicated in various diseases, including cystic fibrosis and certain cancers, making it a significant therapeutic target. nih.govnih.gov Small molecule modulators for RNF5 have been developed. For instance, a benzo[b]thiophene derivative, FX12, was identified as a selective inhibitor and degrader of RNF5. nih.govresearchgate.net Conversely, a compound referred to as Analog-1 has been shown to act as an RNF5 activator. nih.gov At present, specific studies directly linking this compound or its analogs to the inhibition of RNF5 E3 ligase have not been reported in the available literature.

MurA: The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. patsnap.com Because this pathway is absent in humans, MurA is a highly attractive target for the development of novel antibiotics. patsnap.com The well-known antibiotic fosfomycin (B1673569) is a clinically used MurA inhibitor. patsnap.com Research has identified various other compounds that inhibit MurA, including natural products like tulipalines and other synthetic molecules identified through virtual screening. cabidigitallibrary.orgnih.gov These inhibitors function by blocking the enzyme's active site, thereby halting cell wall construction and leading to bacterial cell death. patsnap.com While the furan scaffold is present in many biologically active molecules, specific data on the inhibition of MurA by this compound derivatives is not currently available.

5WS1 protein, BMP1, TLL1, TLL2: There is no publicly available research data describing the inhibition of the 5WS1 protein, Bone Morphogenetic Protein 1 (BMP1), Tolloid-like 1 (TLL1), or Tolloid-like 2 (TLL2) by this compound or its analogs. BMP1 and TLL1 are metalloproteinases involved in the formation of the extracellular matrix and the modulation of BMP signaling. nih.gov

Interaction with Nucleic Acids and Efflux Pumps

Compounds based on the this compound scaffold demonstrate significant interactions with both genetic material and cellular defense mechanisms like efflux pumps.

DNA Minor Groove Recognition and Sequence Selectivity

Aromatic dicationic molecules, a class that includes analogs of this compound, are well-known for their ability to bind non-covalently to the minor groove of DNA. nih.govnih.gov The crescent shape of these molecules, such as 2,5-bis-(4-amidinophenyl)furans, allows them to fit snugly within the narrow, crescent-shaped floor of the DNA minor groove. nih.govcaltech.edu

Table 1: Characteristics of DNA Minor Groove Binding by Aromatic Dicationic Analogs

| Feature | Description | Source |

|---|---|---|

| Binding Site | Minor groove of B-form DNA. | caltech.edu |

| Preferred Sequence | A-T rich sequences (e.g., 5'-AATT-3'). | nih.gov |

| Binding Mode | Non-covalent; involves hydrogen bonds, van der Waals forces, and electrostatic interactions. | nih.govcaltech.edu |

| Key Functional Groups | Cationic amidine or guanidinyl groups are crucial for interaction with DNA bases. | caltech.edu |

| Structural Motif | Crescent-shaped planar aromatic core (e.g., phenyl-furan-phenyl). | nih.gov |

| Biological Correlation | Binding affinity often correlates with cytotoxic and antimicrobial activity. | nih.govnih.gov |

Inhibition of P-glycoprotein Efflux Function

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide array of structurally diverse drugs out of cells. nih.govtg.org.au This action reduces intracellular drug concentration and is a primary cause of multidrug resistance (MDR) in cancer chemotherapy. nih.govnih.gov

Derivatives of 5-phenylfuran have been specifically designed and synthesized as potent inhibitors of P-gp. nih.gov In a study focused on overcoming MDR in doxorubicin-resistant MCF-7/ADR cancer cells, a series of furan derivatives were evaluated. One analog, Compound 16 , which features an isopropoxy group, was particularly effective. nih.gov It significantly enhanced the cytotoxicity of various anti-tumor drugs, including doxorubicin (B1662922), paclitaxel, and vincristine, in resistant cells. nih.gov Mechanistic studies confirmed that this compound inhibits the efflux function of P-gp without altering the expression level of the protein itself. nih.gov This indicates that the molecule acts as a direct inhibitor of the pump's transport activity. nih.govresearchgate.net

Table 2: Activity of 5-Phenylfuran Analog (Compound 16) as a P-gp Inhibitor

| Parameter | Observation | Conclusion | Source |

|---|---|---|---|

| Cell Line | MCF-7/ADR (Doxorubicin-resistant human breast cancer) | A model for studying P-gp-mediated MDR. | nih.gov |

| Reversal of Resistance | Compound 16 (at 5 µM) reduced the IC₅₀ of doxorubicin by a factor of 69.6. | Potent reversal of multidrug resistance. | nih.gov |

| Mechanism of Action | Increased intracellular accumulation of Rhodamine 123 (a P-gp substrate). | Direct inhibition of P-gp efflux function. | nih.gov |

| Effect on Expression | Western blot analysis showed no change in P-gp protein levels after treatment. | The compound does not work by downregulating P-gp expression. | nih.gov |

| Docking Studies | Molecular simulations suggest the compound binds effectively to P-gp. | Provides a structural basis for inhibition. | nih.gov |

Modulation of Protein-Protein Interactions in Cellular Pathways

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. nih.govtue.nl Targeting these interactions with small molecules is a promising, albeit challenging, therapeutic strategy. nih.govresearchgate.net Modulators can act either as inhibitors, disrupting a specific interaction (e.g., the p53-MDM2 interaction), or as stabilizers, locking a protein complex in a functional or non-functional state. nih.govresearchgate.net

The large, often flat and featureless interfaces of PPIs make them difficult targets for small molecules. nih.gov However, successful examples have emerged, demonstrating that it is possible to design molecules that effectively modulate these complex surfaces. nih.gov While compounds containing aromatic and heterocyclic scaffolds like this compound have the structural potential to interfere with or stabilize PPIs, there is currently no specific evidence from the reviewed literature demonstrating that this compound class has been explicitly developed or validated for this purpose. The exploration of these molecules as PPI modulators remains an area for future investigation. nih.govmdpi.com

Advanced Chemical Biology and Materials Science Applications of 5 Phenylfuran 2 Carboximidamide Derivatives

Supramolecular Assemblies and Molecular Recognition

The inherent structural features of 5-phenylfuran-2-carboximidamide derivatives make them prime candidates for the construction of ordered supramolecular systems. The planar phenyl-furan portion facilitates π-π stacking interactions, while the amidine group is a potent hydrogen bond donor and acceptor. The protonated form, the amidinium ion, can engage in strong, charge-assisted hydrogen bonds, further stabilizing supramolecular architectures.

Host-Guest Complexation and Self-Assembly Phenomena

The ability of a molecule to act as a host or to self-assemble into larger structures is dependent on its capacity for molecular recognition. Derivatives of this compound can be designed to form specific host-guest complexes. For instance, functionalization of the phenyl ring could create a cavity-like structure capable of encapsulating small molecule guests. The study of such systems often involves techniques like Nuclear Magnetic Resonance (NMR) to probe host-guest interactions in solution and thermal analysis to assess the stability of the resulting complexes. rsc.org

Self-assembly is another key phenomenon. Analogous to how benzene-1,3,5-tricarboxamides form one-dimensional, rod-like structures stabilized by threefold hydrogen bonding, the amidine group in this compound derivatives can direct their assembly into predictable patterns. rsc.org These assemblies can range from simple dimers to complex, extended networks. The interplay between hydrogen bonding from the amidine group and π-stacking from the aromatic rings governs the final topology of the assembly. frontiersin.org Studies on pyrene/phenanthrene-fused furan (B31954) derivatives have demonstrated that such molecules can self-assemble into distinct nanostructures like nanorods and nanoparticles when precipitated from solution. mdpi.com

Table 1: Characterization Techniques for Host-Guest and Self-Assembly Systems

| Technique | Information Obtained | Reference |

| ¹H-NMR Spectroscopy | Determination of host-guest stoichiometry and binding constants in solution. | rsc.orgfrontiersin.org |

| Thermal Analysis (TGA/DSC) | Assessment of the thermal stability and desolvation energies of solid-state complexes. | rsc.org |

| Single Crystal X-ray Diffraction | Elucidation of the precise 3D structure of host-guest complexes and self-assembled architectures in the solid state. | rsc.org |

| Fluorescence Spectroscopy | Monitoring of changes in emission upon complexation or assembly, providing insights into the process and environment. | mdpi.com |

| Field-Emission Scanning Electron Microscopy (FESEM) | Visualization of the morphology and size of self-assembled nanostructures. | mdpi.com |

Non-Covalent Interactions in Supramolecular Architectures

Non-covalent interactions are the driving force behind the formation of supramolecular structures, determining the architecture of molecules like DNA and proteins. nih.gov In this compound derivatives, a variety of these forces are at play.

The amidine functional group is central to forming strong intermolecular connections. As strong bases, amidines are readily protonated to form amidinium ions, which act as excellent hydrogen bond donors, forming robust synthons with anions or neutral acceptor groups. mdpi.com Furthermore, the nitrogen atoms of the amidine group can participate in hydrogen bonds and electrostatic interactions with negatively charged or polar molecules. bldpharm.com

The extended aromatic system, comprising both the furan and phenyl rings, facilitates several other key interactions. These include:

π-π Stacking: Face-to-face stacking of the aromatic rings.

CH-π Interactions: Interactions between C-H bonds and the face of the aromatic rings.

Edge-to-Face Interactions: Perpendicular arrangement of aromatic rings where the edge of one ring interacts with the face of another. mdpi.com

These varied interactions allow for the construction of complex three-dimensional networks, a foundational concept in crystal engineering. mdpi.com

Functional Materials and Nanostructures

The unique combination of a conjugated furan system and an interactive amidine group allows for the development of novel functional materials. Furan-based polymers are of increasing interest as they can be derived from renewable biomass resources and often exhibit useful electronic and physical properties. rsc.orgnih.gov

Chiral Polymers and Optically Active Materials

Chirality is a critical feature in many advanced materials, particularly those intended for optical applications or stereospecific recognition. Multifunctionalized chiral furan derivatives are valuable building blocks for natural product synthesis and can serve as intermediates for valuable transformations. mdpi.comrsc.org By introducing a chiral center into derivatives of this compound, for example, by using a chiral amine to synthesize the amidine or by modifying the phenyl ring, it is possible to create monomers for the synthesis of chiral polymers. These materials could find applications in chiral separations, asymmetric catalysis, or as optically active materials with unique chiroptical properties like circular dichroism. The development of synthetic strategies to access such substituted chiral furans is an active area of research. mdpi.com

Engineered Materials for Specific Applications (e.g., Sensors, Molecular Electronics)

The electronic properties of the phenyl-furan scaffold make it an attractive component for materials in molecular electronics. Furan-based conjugated materials are being investigated as sustainable alternatives to thiophene-based systems in organic electronics. The ability to tune the electronic bandgap of furan-based polymers by modifying the monomer structure opens the door to creating materials for specific electronic applications, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nih.gov

Furthermore, the structure is well-suited for sensor applications. The furan moiety can act as a signaling unit in fluorescent or colorimetric sensors, while the amidine group provides a specific binding site for analytes. For example, the strong basicity and hydrogen-bonding capability of the amidine group could be harnessed to create sensors that selectively bind to and detect acidic vapors or specific anions. The binding event would trigger a change in the electronic properties of the phenyl-furan system, leading to a detectable optical or electronic response.

Table 2: Potential Applications of Engineered this compound Materials

| Application Area | Enabling Feature | Underlying Principle | Reference |

| Molecular Sensors | Amidine binding site + Furan signaling unit | Analyte binding at the amidine group modulates the fluorescence or absorption of the phenyl-furan system. | |

| Molecular Electronics | Conjugated π-system of phenyl-furan | Incorporation into polymers allows for charge transport, suitable for semiconductor applications in electronics. | |

| Self-Healing Materials | Reversible non-covalent bonds | Polymers incorporating furan rings can undergo reversible Diels-Alder reactions, enabling self-healing properties. | |

| Chiral Separation | Incorporation of chiral centers | Chiral polymers can create stationary phases for chromatography that selectively interact with enantiomers. | mdpi.comrsc.org |

Analytical and Characterization Methodologies for 5 Phenylfuran 2 Carboximidamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of novel compounds. By interacting with electromagnetic radiation, molecules like 5-Phenylfuran-2-carboximidamide produce unique spectra that act as molecular fingerprints, revealing the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure determination. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for each unique proton. The protons on the furan (B31954) ring would appear as doublets, influenced by their neighbors. The protons of the phenyl group would typically show signals in the aromatic region of the spectrum. The protons of the carboximidamide group (-C(=NH)NH₂) would likely appear as broad signals due to nitrogen's quadrupolar effects and chemical exchange.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be expected for each unique carbon atom in the furan and phenyl rings. The carbon of the carboximidamide group would have a characteristic chemical shift, differentiating it from other carbonyl-containing functional groups like amides or esters.

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | ~7.2-7.8 | ~125-135 |

| Furan-H | ~6.8-7.5 | ~110-150 |

| Imidamide-NH | Broad, variable | - |

Note: The table presents generalized, expected ranges for a molecule with these structural features. Actual experimental values would be required for definitive assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key signals would include N-H stretching vibrations for the imidamide group (typically in the 3100-3500 cm⁻¹ region), a strong C=N stretching band (around 1640-1690 cm⁻¹), and C-N stretching vibrations. Aromatic C-H and C=C stretching from the phenyl and furan rings would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. Due to the conjugated system formed by the phenyl and furan rings, this compound is expected to absorb UV light. The analysis of the resulting spectrum can help confirm the presence of this extended π-system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would likely involve the cleavage of the phenyl group or parts of the carboximidamide group from the furan core.

Chromatographic Separations and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are essential for isolating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. A specific HPLC method would be developed for this compound to assess its purity. This involves selecting an appropriate stationary phase (e.g., C18 column) and a mobile phase that provides good separation from any impurities or starting materials. A UV detector would likely be used, as the compound possesses a chromophore.

Gas Chromatography (GC): GC is suitable for separating and analyzing compounds that can be vaporized without decomposition. The viability of using GC for this compound would depend on its thermal stability and volatility. If stable, GC could serve as an alternative method for purity analysis.

Thin-Layer Chromatography (TLC) and Column Chromatography (CC)

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. A TLC system, consisting of a stationary phase (like silica (B1680970) gel on a plate) and a mobile phase (a solvent mixture), would be used. The compound's retention factor (Rf) value would be a characteristic property under a specific set of conditions.

Column Chromatography (CC): Column chromatography is a widely used method for purifying chemical compounds from mixtures. For this compound, it would be the primary method for purification after its synthesis. The crude product would be loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system (eluent) would be passed through the column to separate the desired compound from impurities.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Phenylfuran-2-carboxamide |

Biophysical and Biochemical Assays for Functional Characterization

Biophysical and biochemical assays are fundamental in drug discovery and chemical biology to elucidate the functional properties of a compound. These assays provide critical information on how a molecule interacts with its biological target and its subsequent effect on biological systems.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used to measure the binding interactions between two molecules in real-time. This method is instrumental in determining the kinetics (the rates of association and dissociation) and the affinity (the strength of the binding) of an interaction.

In a typical SPR experiment to characterize this compound, a target protein of interest would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a response in a sensorgram.

The resulting sensorgram provides quantitative data on the interaction:

Association rate (k_a): The rate at which this compound binds to the target protein.

Dissociation rate (k_d): The rate at which the this compound/protein complex dissociates.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated from the ratio of k_d to k_a. A lower K_D value indicates a stronger binding affinity.

This data is crucial for understanding the molecular recognition between this compound and its potential biological targets.

Hypothetical Data Table for SPR Analysis of this compound:

| Analyte (Compound) | Ligand (Target Protein) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |

| This compound | Target Protein X | Data Not Available | Data Not Available | Data Not Available |

| This compound | Target Protein Y | Data Not Available | Data Not Available | Data Not Available |

In Vitro Enzymatic and Cellular Assays for Activity Measurement

To determine the biological activity of this compound, a variety of in vitro enzymatic and cellular assays would be employed. These assays are designed to measure the compound's effect on specific enzymes or cellular pathways.

Enzymatic Assays: If this compound is hypothesized to be an enzyme inhibitor, enzymatic assays would be conducted to measure its inhibitory potency. This typically involves incubating the target enzyme with its substrate in the presence and absence of the compound. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods.

Key parameters determined from these assays include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the enzyme's activity by 50%.

Mechanism of inhibition: Further kinetic studies can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Cellular Assays: Cellular assays are used to assess the effect of this compound in a more biologically relevant context. These assays can measure a wide range of cellular responses, such as cell viability, proliferation, apoptosis, or the activation or inhibition of specific signaling pathways. For example, if the compound is being investigated as a potential anti-cancer agent, its cytotoxicity against various cancer cell lines would be evaluated.

Hypothetical Data Table for In Vitro Activity of this compound:

| Assay Type | Target | Parameter Measured | Result for this compound |

| Enzymatic Assay | Enzyme Z | IC₅₀ | Data Not Available |

| Cellular Assay | Cancer Cell Line A | EC₅₀ (Half-maximal effective concentration) | Data Not Available |

| Cellular Assay | Healthy Cell Line B | CC₅₀ (50% cytotoxic concentration) | Data Not Available |